molecular formula C25H20FNO6S B2363274 [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone CAS No. 1114853-18-7

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

Cat. No. B2363274
CAS RN: 1114853-18-7
M. Wt: 481.49
InChI Key: RNFPDOKKZAVNLQ-UHFFFAOYSA-N
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Description

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C25H20FNO6S and its molecular weight is 481.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Science

Electrochemical Synthesis

A method involving electrochemical synthesis offers a route for creating novel derivatives with potential applications in material science. For example, the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives demonstrating anti-stress oxidative properties suggests the utility of such methodologies in generating compounds with specific functional properties (Largeron & Fleury, 1998).

Fluorescent Probes

The development of compounds for fluorescent probes sensing pH and metal cations showcases the application in bioimaging and diagnostics. The use of benzoxazole and benzothiazole analogues for sensing magnesium and zinc cation, along with their sensitivity to pH changes, highlights the versatility of such compounds in scientific research (Tanaka et al., 2001).

Photochemical Synthesis

The photo-reorganization of certain derivatives to form angular pentacyclic compounds indicates a green and convenient synthesis route. This method provides access to benzothiophene fused xanthenone derivatives, relevant for creating complex organic structures with potential applications in pharmaceuticals and materials science (Dalal et al., 2017).

Antioxidant Properties

Antioxidant Activities

The synthesis and study of antioxidant properties of certain phenylmethanone derivatives reveal their potential as radical scavengers and antioxidants. Such compounds, with effective antioxidant power, could find applications in the development of new therapeutic agents or in the food industry as preservatives (Çetinkaya et al., 2012).

Structural and Theoretical Studies

Crystal Structure and DFT Studies

The crystal structure analysis and density functional theory (DFT) studies of certain intermediates offer insights into the molecular geometry, electronic structure, and physicochemical properties of these compounds. Such information is crucial for the design and development of new materials with desired properties (Huang et al., 2021).

Mechanism of Action

Target of Action

Similar compounds with abenzodioxane structure have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that the compound exerts its effects by activating a specific pathway. This activation regulates the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.

Biochemical Pathways

It’s known that the compound affects the expression of various genes involved in cellular processes. This suggests that it may influence multiple biochemical pathways, leading to downstream effects on cellular function.

Pharmacokinetics

It’s known that similar compounds, such as sulfonamides, are well absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are then excreted through bile or feces . This suggests that the compound may have similar ADME properties, which could impact its bioavailability.

Result of Action

It’s known that the compound has an impact on the expression of various genes involved in cellular processes. This suggests that it may have a broad range of effects at the molecular and cellular level.

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances . This suggests that environmental factors could also influence the action of this compound.

properties

IUPAC Name

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO6S/c1-2-31-19-7-3-16(4-8-19)25(28)24-15-27(18-6-9-21-22(14-18)33-12-11-32-21)20-13-17(26)5-10-23(20)34(24,29)30/h3-10,13-15H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFPDOKKZAVNLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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